5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, making the compounds suitable for various applications in material science and medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, making them useful as anesthetics and anti-inflammatory agents . The compound’s bromine and carboxylic acid groups play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acid
Uniqueness
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C10H13BrO2S |
---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
5-bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-10(2,3)5-6-4-7(11)14-8(6)9(12)13/h4H,5H2,1-3H3,(H,12,13) |
InChI Key |
DPCPXWAKXXCGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(SC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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